Ro 363

Vue d'ensemble

Description

Ro 363 is a selective beta 1-adrenoceptor agonist.

Applications De Recherche Scientifique

Recherche cardiovasculaire

Ro 363 est un agoniste β1-adrénergique puissant et hautement sélectif . C'est un stimulant inotrope efficace, ce qui signifie qu'il peut augmenter la force des contractions du cœur. Cela le rend particulièrement utile dans la recherche cardiovasculaire.

Contractilité myocardique : This compound peut augmenter la contractilité myocardique . Cela fait référence à la capacité du cœur à se contracter et à pomper le sang. En augmentant la contractilité myocardique, this compound pourrait potentiellement améliorer la fonction cardiaque dans les conditions où la capacité de pompage du cœur est compromise.

Mécanisme D'action

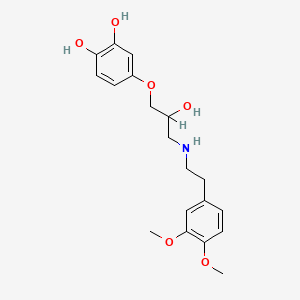

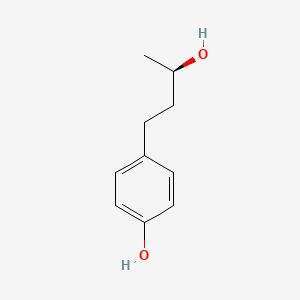

Ro 363, also known as 1-(3,4-Dimethoxyphenethylamino)-3-(3,4-dihydroxyphenoxy)-2-propanol or 4-(3-((3,4-Dimethoxyphenethyl)amino)-2-hydroxypropoxy)benzene-1,2-diol, is a potent and highly selective β1-adrenoceptor agonist .

Target of Action

The primary target of this compound is the β1-adrenoceptor . Adrenoceptors are a class of G protein-coupled receptors that are targets of the catecholamines, especially norepinephrine and epinephrine.

Mode of Action

This compound interacts with its target, the β1-adrenoceptor, to stimulate a response. It is an effective inotropic stimulant, meaning it increases the force of the heart’s contractions . This interaction results in pronounced increases in myocardial contractility .

Biochemical Pathways

The activation of β1-adrenoceptors by this compound leads to an increase in cyclic AMP (cAMP) inside the cell, which in turn activates protein kinase A (PKA). PKA then phosphorylates various proteins, leading to changes in their activity. This can result in increased heart rate and contractility .

Result of Action

The activation of β1-adrenoceptors by this compound leads to a decrease in diastolic blood pressure and an increase in myocardial contractility . This can help improve the pumping efficiency of the heart, which can be beneficial in conditions such as heart failure.

Propriétés

IUPAC Name |

4-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-2-hydroxypropoxy]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO6/c1-24-18-6-3-13(9-19(18)25-2)7-8-20-11-14(21)12-26-15-4-5-16(22)17(23)10-15/h3-6,9-10,14,20-23H,7-8,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFNBEBPVKCJZPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNCC(COC2=CC(=C(C=C2)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30996023 | |

| Record name | 4-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-hydroxypropoxy)benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30996023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74513-77-2 | |

| Record name | Ro 363 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074513772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-hydroxypropoxy)benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30996023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Ro 363 and what are the downstream effects of this interaction?

A1: this compound is a selective β1-adrenoceptor agonist. [, , , , ] β1-adrenoceptors are primarily found in the heart and their stimulation leads to increased heart rate (chronotropic effect) and increased force of contraction (inotropic effect). [, , , ]

Q2: Are there any studies that investigate the effects of this compound in models of cardiac dysfunction?

A3: Yes, research using a rat model of cardiac failure induced by myocardial infarction found that this compound's inotropic response was reduced, mirroring the desensitization observed with the non-selective β-adrenoceptor agonist isoprenaline. [, ] This suggests a potential involvement of altered β1-adrenoceptor signaling pathways in heart failure. [, ]

Q3: Are there any specific tissues or organs where the effects of this compound have been studied beyond the cardiovascular system?

A4: Studies have examined the effects of this compound in rat ileum and costo-uterine muscle. Interestingly, despite being considered a β1-adrenoceptor agonist, this compound displayed very low potency in these tissues, which are predominantly populated by β3-adrenoceptors. [, ] This suggests a low affinity of this compound for the β3-adrenoceptor subtype. [, ]

Q4: Is there evidence of β-adrenoceptor subtype differences in response to this compound across species?

A5: Research suggests potential species-related differences in β-adrenoceptor responses. For instance, in studies using guinea pig trachea, this compound demonstrated a limited capacity to induce relaxation, suggesting a minimal role of β1-adrenoceptors in this tissue. [] Conversely, β2-adrenoceptor agonists effectively relaxed guinea pig trachea, highlighting the varying distribution and function of β-adrenoceptor subtypes across species. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(E)-11-[(12Z,14Z)-3,9-dihydroxy-11,17-dimethoxy-4,4-dimethyl-7-oxo-6,20-dioxa-21-azabicyclo[16.2.1]henicosa-1(21),12,14,18-tetraen-5-yl]-4,10-dimethoxy-5,9-dimethyl-6-oxoundec-1-enyl]-N-methylformamide](/img/structure/B1680596.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-2-[[(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1680615.png)

![(3S)-2,3,4,10-Tetrahydro-3-hydroxy-2,2,10-trimethyl-5H-pyrano[2,3-b]quinolin-5-one](/img/structure/B1680617.png)